molecular formula C17H13N3O6 B4548621 N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B4548621
M. Wt: 355.30 g/mol
InChI Key: VKHQVPZWXOWOOL-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H13N3O6 and its molecular weight is 355.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.08043514 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of similar compounds to N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been conducted, focusing on their absorption, distribution, metabolism, and excretion in animal models. For example, Wu et al. (2006) explored the pharmacokinetics and metabolism of S-1, a compound within the same family, in rats, finding that it demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. These findings are critical for understanding the metabolic profile and potential therapeutic applications of such compounds (Wu et al., 2006).

Spectrophotometric Analysis

The development of spectrophotometric methods for the determination of structurally related compounds in pharmaceutical formulations is another area of research interest. Rangappa et al. (2000) described a spectrophotometric determination method for Flutamide, chemically related to the compound , in pure and pharmaceutical formulations (Rangappa et al., 2000).

Antimalarial Activity

Compounds with similar structures have been synthesized and evaluated for their antimalarial activity. Werbel et al. (1986) conducted a study on a series of compounds derived from the substituted 1-phenyl-2-propanones and found that increasing antimalarial potency in mice was correlated with decreasing size and electron donation of the phenyl ring substituents (Werbel et al., 1986).

Chemopreventive Efficacy

Research has also been conducted on the chemopreventive efficacy of related compounds. Ratko et al. (1989) studied the combined retinoid and tamoxifen treatment in female rats following the surgical excision of primary mammary cancer, demonstrating the potential of such compounds in cancer prevention (Ratko et al., 1989).

Immunosuppressive Activities

The immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides, structurally related to the compound , have been synthesized and evaluated. Giraud et al. (2010) highlighted the promising potency of specific derivatives in inhibiting murine splenocytes proliferation, indicating potential applications in immunosuppressive therapies (Giraud et al., 2010).

Cancer Chemoprevention

Boone et al. (1990) identified and evaluated candidate compounds for cancer chemoprevention, including related derivatives, in animal models and human clinical trials. This research is crucial for identifying potential cancer-preventive agents (Boone et al., 1990).

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6/c21-14-4-2-1-3-13(14)18-15(22)7-8-19-16(23)11-6-5-10(20(25)26)9-12(11)17(19)24/h1-6,9,21H,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHQVPZWXOWOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(2-hydroxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.